Rilpivirine (hydrochloride)

Description

BenchChem offers high-quality Rilpivirine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rilpivirine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

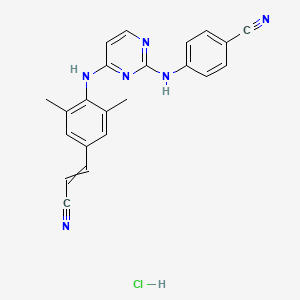

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Modern Antiretroviral: A Technical Guide to the Discovery and Synthesis of Rilpivirine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine (B1684574) (RPV), a potent diarylpyrimidine (DAPY) derivative, stands as a cornerstone in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), it boasts a high barrier to resistance and a favorable safety profile, rendering it a critical component of modern combination antiretroviral therapy (cART).[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Rilpivirine, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Development: A Structure-Guided Approach

The development of Rilpivirine was a result of a coordinated, multidisciplinary effort aimed at overcoming the limitations of first-generation NNRTIs, primarily the rapid emergence of drug-resistant viral strains.[4] The core strategy revolved around the optimization of the diarylpyrimidine scaffold, a class of compounds known for their potent anti-HIV activity.[5]

The discovery process can be conceptualized as a logical workflow:

Caption: Logical workflow of the discovery and lead optimization process for Rilpivirine.

Researchers utilized structure-activity relationship (SAR) studies and molecular modeling to rationally design compounds with enhanced potency against a wide range of NNRTI-resistant HIV-1 strains.[6] This involved modifying the substituents on the pyrimidine (B1678525) core to improve binding affinity and conformational flexibility within the NNRTI binding pocket of the reverse transcriptase enzyme.[2]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Rilpivirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA.[2][7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Rilpivirine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic, allosteric pocket located approximately 10 Å from the catalytic site.[2][8] This binding event induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[8][9] This mechanism prevents the synthesis of viral DNA, thus halting the viral replication cycle.[7]

The signaling pathway can be depicted as follows:

References

- 1. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. US9233935B2 - Rilpivirine hydrochloride - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Collection - Process Development of a Novel Route to Rilpivirine Hydrochloride - Organic Process Research & Development - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Rilpivirine Hydrochloride: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical properties, structure, and analytical methodologies related to rilpivirine (B1684574) hydrochloride. Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] As the hydrochloride salt, its physicochemical properties are critical for formulation, bioavailability, and therapeutic efficacy.

Chemical Identity and Properties

Rilpivirine hydrochloride is the salt form of rilpivirine, a diarylpyrimidine (DAPY) derivative.[2][3] The hydrochloride is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[3][4] This modification enhances the compound's properties for pharmaceutical development.

General Properties

The fundamental chemical identifiers and properties of rilpivirine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | [4] |

| Synonyms | Rilpivirine HCl, TMC278 hydrochloride, Edurant | [3][4] |

| Molecular Formula | C₂₂H₁₉ClN₆ | [3][4] |

| Molecular Weight | 402.89 g/mol (also cited as 402.9 g/mol ) | [3][5][6] |

| CAS Registry Number | 700361-47-3 | [3][4][6] |

| Appearance | White to off-white solid | [3] |

Physicochemical Properties

The solubility and stability of rilpivirine hydrochloride are key factors in its formulation and absorption. As a BCS Class II drug, it has low solubility and high permeability.[7]

| Property | Value | Conditions | Source(s) |

| Solubility | 81 mg/mL | In fresh DMSO | [8] |

| ~0.2 mg/mL | In DMSO | [9] | |

| ~0.3 mg/mL | In Dimethylformamide (DMF) | [9] | |

| ~0.25 mg/mL | In 1:3 DMF:PBS (pH 7.2) | [9] | |

| Sparingly soluble | In aqueous buffers | [9] | |

| Stability | Stable powder under heat treatment. Solution is stable under oxidation and non-heated acidic conditions. Degrades under heat-combined acidic conditions, basic conditions, and upon exposure to a xenon arc lamp. | Forced degradation studies | [10] |

Chemical Structure and Crystallography

The structural features of rilpivirine are central to its mechanism of action, allowing for high-potency inhibition of the HIV-1 reverse transcriptase enzyme.

2D Chemical Structure

Rilpivirine is characterized by a central pyrimidine (B1678525) ring linked to a 4-cyanophenylamino group and a 4-((E)-2-cyanoethenyl)-2,6-dimethylphenylamino group.[11] The hydrochloride salt form involves the protonation of a nitrogen atom in the pyrimidine ring.[12]

Caption: 2D Structure of Rilpivirine Hydrochloride.

Crystal Structure

Rilpivirine hydrochloride has been characterized as a monoclinic C form.[13] X-ray powder diffraction and solid-state NMR spectroscopy have been instrumental in elucidating its three-dimensional arrangement.[12][13] The protonated pyrimidine ring and amino groups participate in N–H⋯Cl hydrogen bonds, linking the cations and anions into infinite chains.[12][13]

| Parameter | Value (at 295.0(2) K) | Source(s) |

| Crystal System | Monoclinic | [12][13] |

| Space Group | C2/c (#15) | [12][13] |

| a | 19.43051(3) Å | [12][13] |

| b | 13.09431(14) Å | [12][13] |

| c | 17.10254(18) Å | [12][13] |

| β | 109.3937(7)° | [12][13] |

| Volume (V) | 4104.48(9) ų | [12][13] |

| Z | 8 | [12][13] |

Mechanism of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[2][14][15]

Key aspects of its mechanism include:

-

Non-Competitive Inhibition: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides.[14][15]

-

Allosteric Binding: It binds to a specific, non-active allosteric site on the reverse transcriptase enzyme.[2][14]

-

Conformational Change: This binding induces a conformational change in the enzyme, distorting the active site.[14][15]

-

Inhibition of DNA Synthesis: The altered enzyme shape prevents the transcription of viral RNA into DNA, thereby halting the HIV-1 replication cycle.[14][15]

Caption: Mechanism of Rilpivirine Action.

Experimental Protocols

The synthesis and characterization of rilpivirine hydrochloride involve multi-step chemical reactions and sophisticated analytical techniques.

Synthesis of Rilpivirine Hydrochloride

The synthesis of rilpivirine is generally accomplished in three main stages.[16] An improved, commercially viable process involves the following key reaction.

Protocol Outline: Final Condensation Step

-

Reaction Setup: A mixture of 4-({4-[(4-iodo-2, 6-dimethylphenyl) amino] pyrimidin-2-yl} amino) benzonitrile (B105546) (0.0566 mol), acrylonitrile (B1666552) (0.113 mol), and Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.0063 mol) is prepared in triethanolamine.[17]

-

Reaction Conditions: The mixture is stirred under an inert atmosphere at a temperature of 95-98°C for 6-8 hours.[17]

-

Crystallization: Upon completion, the reaction mixture is cooled, and isopropyl alcohol is added to crystallize the rilpivirine free base.[17]

-

Salt Formation: The isolated rilpivirine base is suspended in isopropanol (B130326) and heated to 60°C. A 6N solution of hydrochloric acid in isopropanol is added, and the mixture is stirred.[17]

-

Isolation: After cooling to room temperature, the mixture is filtered, and the residue (rilpivirine hydrochloride) is washed with isopropyl alcohol and dried under reduced pressure.[17]

Caption: General Synthesis Workflow.

Analytical Characterization

A. Crystal Structure Determination

-

Methodology: The crystal structure of rilpivirine hydrochloride was elucidated using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁵N, ¹³C, and ³⁵Cl) and multitemperature synchrotron X-ray powder diffraction (XRPD).[12][13]

-

Protocol:

-

A monoclinic C form of rilpivirine hydrochloride is obtained.[13]

-

Solid-state NMR spectra are recorded to analyze chemical shifts and confirm the presence of the chloride anion and the protonation site on the pyrimidine ring.[12]

-

XRPD patterns are collected at both room temperature (295 K) and low temperature (100 K) to determine the unit cell parameters and space group.[12][13]

-

B. Purity and Stability Analysis by RP-HPLC

-

Methodology: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to separate rilpivirine hydrochloride from its degradation products and process-related impurities.[10]

-

Chromatographic Conditions:

| Parameter | Condition | Source(s) |

| Column | Agilent Zorbax Eclipse XDB C18 (150 x 2.1mm, 1.8µm) | [10] |

| Mobile Phase A | 0.3% v/v perchloric acid in water, pH 3.0 | [10] |

| Mobile Phase B | Acetonitrile | [10] |

| Elution Mode | Gradient | [10] |

| Flow Rate | 0.55 mL/min | [10] |

| Column Temperature | 55°C | [10] |

| Injection Volume | 3 µL | [10] |

| Detection | UV at 220 nm | [10] |

| Diluent | Water:Acetonitrile (70:30 v/v) | [10] |

References

- 1. Rilpivirine - Wikipedia [en.wikipedia.org]

- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]

- 4. Rilpivirine Hydrochloride | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 7. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 11. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Semantic Scholar [semanticscholar.org]

- 14. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 15. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]

- 16. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Process For Synthesis Of Rilpivirine Hydrochloride [quickcompany.in]

Rilpivirine: A Comprehensive Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the core physicochemical and pharmacological properties of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended to serve as a comprehensive resource, consolidating key data and experimental methodologies to support ongoing research and development efforts.

Core Physicochemical and Pharmacokinetic Data

Rilpivirine, a diarylpyrimidine derivative, is a well-characterized antiretroviral agent. Its fundamental properties are summarized below.

| Parameter | Value | Reference |

| CAS Number (free base) | 500287-72-9 | [1][2][3][4][5] |

| Molecular Weight (free base) | 366.42 g/mol | [1][2] |

| Molecular Formula | C22H18N6 | [2] |

| CAS Number (hydrochloride) | 700361-47-3 | [5] |

| Molecular Weight (hydrochloride) | 402.88 g/mol | |

| Plasma Half-life (oral) | ~45-50 hours | |

| Plasma Protein Binding | ~99.7% | |

| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Rilpivirine does not compete with natural deoxynucleoside triphosphates. Instead, it binds to an allosteric site on the reverse transcriptase enzyme, located near the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Rilpivirine against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., digoxigenin-dUTP)

-

Assay buffer

-

Rilpivirine stock solution (dissolved in DMSO)

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of Rilpivirine in the assay buffer.

-

Reaction Setup: In the wells of the microplate, combine the poly(A)•oligo(dT) template/primer, dNTP mix, and the diluted Rilpivirine or control (buffer with DMSO).

-

Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reverse transcription reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.

-

Detection: Wash the plate to remove unbound components. Add the anti-digoxigenin-HRP conjugate and incubate.

-

Signal Generation: After another wash step, add the HRP substrate. A colorimetric signal will develop in proportion to the amount of synthesized DNA.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each Rilpivirine concentration and determine the IC50 value.

Pharmacokinetic Study in a Rat Model

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of Rilpivirine in rats.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Rilpivirine formulation for administration (e.g., oral gavage, intravenous injection)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer a single dose of the Rilpivirine formulation to the rats.

-

Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of Rilpivirine in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Rilpivirine Hydrochloride vs. Rilpivirine Base for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of rilpivirine (B1684574) hydrochloride and rilpivirine base, assisting researchers in selecting the appropriate form for their specific experimental needs. The document outlines the core physicochemical differences, their implications for in vitro and in vivo studies, and standardized protocols for laboratory handling.

Executive Summary

Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment.[1] For research purposes, it is available as a free base (rilpivirine) or as a hydrochloride salt (rilpivirine HCl). The choice between these two forms is critical as their distinct physicochemical properties, particularly solubility, profoundly impact experimental design, data reproducibility, and formulation strategies. Rilpivirine HCl generally offers superior solubility in organic solvents like DMSO, making it more suitable for preparing high-concentration stock solutions for in vitro assays. Conversely, the base form may be preferred for specific in vivo formulations where slower dissolution or different vehicle compatibility is desired. This guide will explore these differences in detail to inform the researcher's choice.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two forms is the addition of a hydrogen chloride molecule to the basic nitrogen centers of the rilpivirine structure. This conversion to a salt form significantly alters the compound's properties.

Table 1: Core Physicochemical Properties

| Property | Rilpivirine Base | Rilpivirine Hydrochloride | Justification for Difference |

| Chemical Formula | C₂₂H₁₈N₆[2] | C₂₂H₁₉ClN₆[3][4] | Addition of HCl molecule. |

| Molecular Weight | 366.4 g/mol [5] | 402.9 g/mol [3][4] | Mass of HCl is added to the base. |

| Appearance | Crystalline solid / White to beige powder[2][6] | White to off-white solid[4] | Salt formation can alter crystal lattice and appearance. |

| pKa | 5.6[5] | Not applicable (It is the salt of the base) | pKa refers to the equilibrium constant for the dissociation of the protonated base. |

| Storage Temperature | -20°C or 2-8°C[2][6] | -20°C[4] | Salt forms can sometimes be more susceptible to degradation or hygroscopicity, warranting colder storage. |

Solubility

Solubility is the most critical differentiator for laboratory applications. The conversion of a weakly basic free form to a salt generally increases its polarity and, consequently, its solubility in polar solvents. However, for rilpivirine, which is characterized by poor aqueous solubility, the most significant difference is seen in organic solvents commonly used for stock solutions, such as DMSO.

Table 2: Comparative Solubility Data

| Solvent | Rilpivirine Base | Rilpivirine Hydrochloride |

| DMSO | ~0.2 mg/mL[2]2 mg/mL[6]18.18 mg/mL (with heat/acidification)[7]55 mg/mL (sonication recommended)[8] | 50 mg/mL[4]81 mg/mL[9] |

| Water | Insoluble[9] / Sparingly soluble in aqueous buffers[2] | Insoluble[9] |

| Ethanol | Insoluble[9] | Insoluble[9] |

| Dimethylformamide (DMF) | ~0.3 mg/mL[2] | No data available |

Note: Solubility values can vary between suppliers due to differences in crystalline form (polymorphism), purity, and measurement techniques. The data highlights a clear trend of superior solubility for the hydrochloride salt in DMSO.

Implications for Experimental Design

The choice between the base and the HCl salt has direct consequences for the feasibility and design of experiments.

// Nodes start [label="Start:\nSelect Rilpivirine Form", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; exp_type [label="What is the\nexperimental context?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; stock_prep [label="Need high concentration\nstock solution (>5 mM)?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; vehicle [label="Is the final vehicle\naqueous-based?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; formulation [label="Developing a specific\nin vivo formulation?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; use_hcl [label="Recommended:\nRilpivirine HCl", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; use_base [label="Consider:\nRilpivirine Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; caution [label="Caution:\nPrecipitation risk.\nPerform solubility tests.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges start -> exp_type; exp_type -> stock_prep [label="In Vitro Assay"]; exp_type -> formulation [label="In Vivo Study"]; stock_prep -> use_hcl [label="Yes"]; stock_prep -> vehicle [label="No"]; vehicle -> use_base [label="No\n(e.g., pure DMSO)"]; vehicle -> caution [label="Yes"]; caution -> use_hcl; formulation -> use_base [label="Yes\n(e.g., oil-based)"]; formulation -> stock_prep [label="No\n(e.g., aqueous suspension)"]; } caption: "Workflow for Selecting the Appropriate Rilpivirine Form."

In Vitro Research

For most in vitro applications, such as cell-based assays, enzyme inhibition studies, and antiviral screening, rilpivirine hydrochloride is the superior choice .

-

Stock Solution Preparation: The significantly higher solubility of rilpivirine HCl in DMSO (e.g., 50-81 mg/mL) allows for the preparation of highly concentrated stock solutions (e.g., >100 mM).[4][9] This is crucial for minimizing the final concentration of the organic solvent in the aqueous assay medium, thereby reducing solvent-induced toxicity or artifacts.

-

Preventing Precipitation: When diluting a DMSO stock into an aqueous buffer or cell culture medium, a compound with low aqueous solubility can precipitate. Starting with a more concentrated stock (possible with the HCl form) allows for a larger dilution factor, which can help maintain the compound in a dissolved state.

In Vivo Research

The choice for in vivo studies is more complex and depends heavily on the desired formulation, route of administration, and pharmacokinetic profile.

-

Formulation Flexibility: The free base may be more suitable for non-aqueous or lipid-based formulations, such as suspensions in corn oil for oral gavage.

-

Aqueous Suspensions: For long-acting injectable formulations, which often involve aqueous suspensions, the free base is typically used.[10]

-

Dissolution Rate: Salt forms often have a faster dissolution rate than the free base. For oral administration, this can lead to faster absorption. However, rilpivirine's absorption is complex and food-dependent.[11] The choice of form would need to be considered in the context of the overall formulation strategy (e.g., immediate-release vs. controlled-release).

Experimental Protocols

Adherence to standardized protocols is essential for ensuring accuracy and reproducibility.

Protocol for Preparation of a 100 mM DMSO Stock Solution

This protocol is recommended for Rilpivirine Hydrochloride due to its higher solubility.

-

Pre-analysis: Calculate the required mass of rilpivirine HCl using its molecular weight (402.9 g/mol ). For 1 mL of a 100 mM solution, you need 40.29 mg.

-

Weighing: Accurately weigh the calculated amount of rilpivirine HCl powder in a suitable microcentrifuge tube or glass vial.

-

Solvent Addition: Add the required volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can reduce solubility.[9]

-

Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Rilpivirine in DMSO is stable for at least 6 months at -20°C and 1 year at -80°C.[7]

Protocol for Solubility Assessment (Shake-Flask Method)

This protocol can be used to empirically determine the solubility of either form in a specific buffer or vehicle.

-

Preparation: Add an excess amount of the compound (rilpivirine base or HCl) to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sampling: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of rilpivirine using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Conclusion and Recommendations

The selection between rilpivirine hydrochloride and rilpivirine base is a critical decision in the research and development process.

-

For in vitro studies , rilpivirine hydrochloride is strongly recommended due to its substantially higher solubility in DMSO, which facilitates the preparation of high-concentration stock solutions and minimizes the risk of compound precipitation in aqueous assay media.

-

For in vivo studies , the choice is formulation-dependent. The rilpivirine base is often utilized for specific formulations like aqueous suspensions for long-acting injectables, while the hydrochloride salt might be considered for applications requiring more rapid dissolution.

Researchers should always consult the certificate of analysis from their supplier for specific solubility and stability data and, when in doubt, perform their own solubility tests using the protocols outlined in this guide.

References

- 1. US9233935B2 - Rilpivirine hydrochloride - Google Patents [patents.google.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rilpivirine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]

- 5. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ≥98% (HPLC), NNRTI inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Rilpivirine | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Rilpivirine - Wikipedia [en.wikipedia.org]

- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

Pharmacokinetics of Rilpivirine including CYP3A4 metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of rilpivirine (B1684574), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The document focuses on the absorption, distribution, metabolism, and excretion (ADME) of rilpivirine, with a particular emphasis on its metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Introduction

Rilpivirine is a potent antiretroviral agent used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] A thorough understanding of its pharmacokinetic properties is crucial for optimizing therapeutic efficacy, minimizing adverse effects, and managing drug-drug interactions. This guide synthesizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of its metabolic pathway.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of rilpivirine have been characterized for both oral and long-acting intramuscular (IM) formulations. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | [3] |

| Maximum Plasma Concentration (Cmax) | 204 ± 76 ng/mL | [3] |

| Minimum Plasma Concentration (Cmin) | 67 ± 30 ng/mL | [3] |

| Area Under the Curve (AUC) | 2397 ng·h/mL (AUC24h) | [4] |

| Plasma Half-life (t½) | ~45-50 hours | [1][3] |

| Apparent Clearance (CL/F) | 9 L/h | [5] |

| Apparent Volume of Distribution (Vd/F) | 321 L | [5] |

| Protein Binding | >99% (primarily to albumin) | [1][2][6] |

Table 2: Pharmacokinetic Parameters of Long-Acting Intramuscular Rilpivirine

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Median of 3-4 days (single dose) | [7] |

| Plasma Half-life (t½) | ~13 to 28 weeks | [7][8][9] |

| Cmax (600 mg IM monthly) | 120 ng/mL | [7] |

| Cmax (900 mg IM every 2 months) | 133 ng/mL | [7] |

| Ctrough (600 mg IM monthly at week 48) | 84.9 ng/mL | [7] |

| Ctrough (900 mg IM every 2 months at week 48) | 65.6 ng/mL | [7] |

Absorption

Oral absorption of rilpivirine is dependent on an acidic environment for optimal solubility and is significantly influenced by food.[10][11][12]

Effect of Food

Administration of rilpivirine under fasting conditions can decrease its bioavailability by approximately 40% compared to administration with a normal-calorie meal (around 533 kcal).[4] Similarly, taking rilpivirine with only a protein-rich drink can reduce exposure by 50%.[4][13][14] The bioavailability is comparable when taken with a normal-fat or high-fat breakfast.[13][14] Therefore, it is recommended that oral rilpivirine be taken with a meal to ensure adequate absorption.[13][14]

Table 3: Effect of Food on Oral Rilpivirine Bioavailability

| Condition | Change in AUC vs. Normal-Fat Breakfast | Reference |

| Fasting | ↓ 43% | [6][15] |

| Protein-Rich Drink | ↓ 50% | [6][15] |

| High-Fat Breakfast | No significant difference | [13][14] |

| Light Meal (390 kcal, 12g fat) | 9% higher AUCinf vs. fasted | [16][17] |

| Standard Meal (540 kcal, 21g fat) | 16% higher AUCinf vs. fasted | [16][17] |

Distribution

Rilpivirine is highly bound to plasma proteins, with over 99.7% bound, primarily to albumin.[1][2][6] This extensive protein binding results in a low free fraction of the drug in plasma. The apparent volume of distribution is large, suggesting extensive distribution into tissues.[5]

Metabolism

The primary route of rilpivirine metabolism is through oxidative pathways mediated by the cytochrome P450 system, predominantly by CYP3A4.[1][9][10][18] To a lesser extent, CYP3A5 may also be involved.[4][10]

The oxidative metabolism of rilpivirine results in the formation of several hydroxylated metabolites.[2][4] These metabolites can then undergo further phase II metabolism through glucuronidation.[4] UGT1A1 and UGT1A4 have been identified as being involved in the glucuronidation of rilpivirine and its metabolites.[4]

Rilpivirine Metabolic Pathway

Excretion

Rilpivirine is primarily eliminated in the feces.[1] Following oral administration, approximately 85% of the dose is recovered in the feces, with about 25% as unchanged drug and 60% as metabolites.[1] Renal excretion is a minor pathway, accounting for about 6% of the administered dose, almost entirely as metabolites.[1][9]

Drug-Drug Interactions

Given that rilpivirine is a major substrate of CYP3A4, there is a significant potential for drug-drug interactions with agents that induce or inhibit this enzyme.[9][18]

-

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort) can significantly decrease rilpivirine plasma concentrations, potentially leading to loss of virologic response. This combination is contraindicated.[12]

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase rilpivirine plasma concentrations, which may increase the risk of adverse events.[11]

-

Drugs that Increase Gastric pH: Medications that increase gastric pH, such as proton pump inhibitors, H2-receptor antagonists, and antacids, can reduce the absorption of oral rilpivirine and are generally contraindicated or require specific dosing schedules.[6][12]

Experimental Protocols

Quantification of Rilpivirine in Plasma by LC-MS/MS

This section outlines a representative protocol for the quantification of rilpivirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.[7][8]

8.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 50 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., rilpivirine-d6).[7]

-

Add a mixture of methyl-tert-butyl ether and diethyl ether as the extraction solvent.[7]

-

Vortex the mixture for approximately 5 minutes to ensure thorough mixing.

-

Centrifuge the sample at a high speed (e.g., 2,500 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase.

8.1.2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Analytical Column: A reverse-phase C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.1% acetic acid in 5 mM ammonium (B1175870) acetate).

-

Flow Rate: A constant flow rate (e.g., 0.6 mL/min).

-

Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected.

8.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both rilpivirine (e.g., m/z 367.1 → 128.0) and the internal standard (e.g., rilpivirine-d6, m/z 373.2 → 134.2).[7]

Population Pharmacokinetic (PopPK) Modeling

PopPK modeling is used to describe the pharmacokinetics of a drug in a population and identify sources of variability.

8.2.1. Model Development

-

Data Collection: Plasma concentration-time data are collected from subjects in clinical trials.[14]

-

Software: A non-linear mixed-effects modeling software such as NONMEM is typically used.[13][14]

-

Structural Model: Different structural models (e.g., one-compartment, two-compartment) with various absorption models (e.g., first-order, zero-order) are tested to find the best fit for the data.[13]

-

Covariate Analysis: The influence of various patient characteristics (covariates) such as age, body weight, sex, and race on the pharmacokinetic parameters is evaluated.[14]

-

Model Validation: The final model is validated using techniques like bootstrap analysis and visual predictive checks to ensure its robustness and predictive performance.

Conclusion

Rilpivirine exhibits a well-characterized pharmacokinetic profile, with its oral absorption being highly dependent on food and an acidic gastric environment. It is extensively distributed and primarily eliminated through hepatic metabolism, with CYP3A4 playing a pivotal role. This makes rilpivirine susceptible to significant drug-drug interactions with CYP3A4 inducers and inhibitors. The long-acting intramuscular formulation offers an alternative with a markedly prolonged half-life. The information presented in this guide provides a comprehensive resource for researchers and drug development professionals working with this important antiretroviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Population pharmacokinetic (PopPK) modeling and simulation of monthly intramuscular (IM) long-acting rilpivirine (RPV LA) to inform strategies following dosing interruptions in HIV-1 infected subjects [natap.org]

- 3. bioivt.com [bioivt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Biotransformation of the Nonnucleoside Reverse Transcriptase Inhibitor Rilpivirine and a Cross-Species Metabolism Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Population Pharmacokinetics and Pharmacogenetics Analysis of Rilpivirine in HIV-1-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics of the rilpivirine long-acting formulation after intramuscular dosing in healthy subjects and people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. Frontiers | Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV [frontiersin.org]

- 15. Potential of the novel antiretroviral drug rilpivirine to modulate the expression and function of drug transporters and drug-metabolising enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. xenotech.com [xenotech.com]

- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 18. alliedacademies.org [alliedacademies.org]

Rilpivirine: A Deep Dive into its Antiviral Activity Against Wild-Type and Mutant HIV-1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574), detailing its mechanism of action, its potent activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1), and its efficacy profile against a spectrum of resistant strains. This document synthesizes key quantitative data, outlines detailed experimental protocols for assessing antiviral activity, and provides visual representations of critical pathways and workflows to support research and development efforts in the field of HIV therapeutics.

Introduction to Rilpivirine

Rilpivirine is a second-generation NNRTI that has become a cornerstone in the management of HIV-1 infection.[1] As a diarylpyrimidine derivative, it exhibits high potency against wild-type HIV-1 and maintains activity against strains that have developed resistance to first-generation NNRTIs.[2] Its unique flexibility allows it to adapt to mutations within the NNRTI binding pocket of the reverse transcriptase enzyme, a key component of its robust resistance profile.[3] Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA.[4][5][6]

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of rilpivirine is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively.

Activity Against Wild-Type HIV-1

Rilpivirine demonstrates potent activity against wild-type HIV-1 strains, with EC50 values typically in the nanomolar to sub-nanomolar range.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 | 0.51 nM | Wild-type HIV | [3] |

| EC50 | 0.4 nM | Cell-based assay | [7] |

| EC50 | 0.24 ± 0.1 nM | Single-round infection assay | [8] |

| IC50 | 0.73 nM | HIV-1 reverse transcriptase | [3] |

| EC50 | 65 ng/mL | Population pharmacodynamic model | [9][10] |

Activity Against NNRTI-Resistant HIV-1 Strains

A key feature of rilpivirine is its retained activity against HIV-1 strains harboring mutations that confer resistance to other NNRTIs. However, specific mutations can reduce its susceptibility.

| Mutation(s) | EC50 / IC50 (nM) | Fold Change in Susceptibility | Reference |

| Single Mutations | |||

| L100I | <1 nM | - | [3] |

| K101E | - | 2.5 - 3 | [11] |

| K101P | - | 88 (EC50 increase) | [12] |

| K103N | 0.35 nM | - | [3] |

| E138A | - | - | [13] |

| E138G | - | - | [13] |

| E138K | - | 2.5 - 3 | [11] |

| V106A | <1 nM | - | [3] |

| Y181C | <2 nM | - | [8] |

| G190A | <1 nM | - | [3] |

| G190S | <1 nM | - | [3] |

| Double Mutations | |||

| K103N/L100I | 2.7 nM | - | [3] |

| K103N/Y181C | 0.8-1.7 nM | - | [3] |

Note: Fold change is a critical metric for assessing resistance. A fold change greater than 1 indicates reduced susceptibility. The absence of a value indicates that the specific fold change was not reported in the cited sources.

Key Resistance-Associated Mutations (RAMs)

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For rilpivirine, several key mutations in the reverse transcriptase gene have been associated with reduced susceptibility.

Common Rilpivirine Resistance-Associated Mutations: [2][11][13]

-

K101E/P

-

E138A/G/K/Q/R

-

V179L

-

Y181C/I/V

-

H221Y

-

F227C

-

M230I/L

The E138K mutation is one of the most common mutations to emerge during rilpivirine therapy and often occurs in combination with the M184I mutation, which is associated with resistance to some nucleoside reverse transcriptase inhibitors (NRTIs).[1][2]

Experimental Protocols

Accurate and reproducible assessment of antiviral activity is paramount in drug development. The following sections detail standardized protocols for determining the efficacy and cytotoxicity of antiviral compounds like rilpivirine.

Genotypic and Phenotypic Resistance Assays

Drug resistance in HIV-1 can be assessed using two primary methods:

-

Genotypic Assays: These assays detect the presence of specific drug resistance-associated mutations in the viral genome through sequencing. This method is generally faster and less expensive than phenotypic testing.[14][15]

-

Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug by culturing the virus in the presence of varying drug concentrations. This provides a quantitative measure of the degree of resistance.[15][16]

While genotypic testing is often preferred, phenotypic testing is recommended for patients with complex drug-resistance mutation patterns.[14]

Single-Round Infectivity Assay

This assay is a common method for determining the EC50 of an antiviral compound against specific HIV-1 strains.

Principle: This assay utilizes reporter viruses (e.g., luciferase or β-galactosidase expressing) that are capable of only a single round of infection. The level of reporter gene expression is proportional to the level of viral replication, and the reduction in this signal in the presence of an inhibitor is used to calculate its potency.[17][18]

Detailed Protocol:

-

Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density and incubate overnight.[17]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., rilpivirine) in cell culture medium.

-

Infection:

-

Pre-incubate the diluted compound with a known amount of reporter virus for a defined period (e.g., 1 hour at 37°C).[17]

-

Remove the culture medium from the cells and add the virus-compound mixture.

-

Include control wells with virus only (positive control) and cells only (negative control).

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[17]

-

Readout:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[19]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

Determine the EC50 value by fitting the dose-response data to a non-linear regression curve.

-

p24 Antigen ELISA

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Principle: The amount of p24 antigen in the supernatant of infected cell cultures is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of an inhibitor indicates antiviral activity.

Detailed Protocol:

-

Cell Culture and Infection:

-

Culture susceptible cells (e.g., MT-4 cells) and infect them with a known titer of HIV-1.[20]

-

Simultaneously, treat the infected cells with serial dilutions of the test compound.

-

Include appropriate virus and cell controls.

-

-

Incubation: Incubate the cultures for a period of 4-5 days to allow for viral replication.[19]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.[19]

-

p24 ELISA:

-

Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[19]

-

-

Data Analysis:

-

Measure the absorbance and calculate the concentration of p24 antigen in each well.

-

Determine the percentage of inhibition and calculate the EC50 value as described for the single-round infectivity assay.

-

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or to general cellular toxicity.

Principle: A common method is the MTT or XTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at the same density used in the antiviral assays.[19]

-

Compound Treatment: Add serial dilutions of the test compound to the cells. Include a cell control with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[19]

-

Cell Viability Measurement:

-

Add a viability reagent (e.g., MTT or XTT solution) to each well and incubate for a few hours.[19]

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

-

The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more favorable safety profile.[19]

-

Visualizing Key Pathways and Workflows

HIV-1 Replication Cycle and Rilpivirine's Point of Intervention

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the step at which rilpivirine exerts its inhibitory effect.

Caption: HIV-1 replication cycle and the inhibitory action of Rilpivirine.

Experimental Workflow for Determining Antiviral Activity (EC50)

This workflow diagram outlines the sequential steps involved in determining the 50% effective concentration (EC50) of an antiviral compound.

Caption: Workflow for determining the EC50 of an antiviral compound.

Conclusion

Rilpivirine remains a potent and valuable component of antiretroviral therapy. Its high efficacy against wild-type HIV-1 and its ability to retain activity against many NNRTI-resistant strains underscore its clinical importance. A thorough understanding of its resistance profile, coupled with standardized and rigorous in vitro testing methodologies, is essential for the continued development of effective HIV treatment strategies and the design of next-generation antiretroviral agents. This guide provides a foundational resource for researchers and developers working towards these critical goals.

References

- 1. Rilpivirine, a novel non-nucleoside reverse transcriptase inhibitor for the management of HIV-1 infection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Rilpivirine - BioPharma Notes [biopharmanotes.com]

- 5. Rilpivirine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 7. Rilpivirine | DNA Polymerase | Tocris Bioscience [tocris.com]

- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring Rilpivirine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 15. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Architectural Dance: An In-depth Technical Guide to the Conformational Flexibility of Rilpivirine

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a potent therapeutic agent in the management of HIV-1. Its remarkable efficacy is intrinsically linked to its significant conformational flexibility. This inherent structural plasticity allows Rilpivirine to adapt within the dynamic environment of the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT), overcoming common resistance mutations that compromise the utility of first-generation NNRTIs. This technical guide provides a comprehensive exploration of the conformational landscape of Rilpivirine, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural dynamics and interactions.

Introduction

Rilpivirine is a diarylpyrimidine (DAPY) derivative distinguished by its ability to inhibit HIV-1 replication through non-competitive binding to the reverse transcriptase enzyme.[1][2] This allosteric inhibition induces conformational changes in the enzyme, disrupting its catalytic activity.[3][4] The defining characteristic of Rilpivirine and other second-generation NNRTIs is their conformational adaptability, a feature that allows them to maintain potency against viral strains that have developed resistance to more rigid inhibitors.[1][5] This guide will delve into the molecular underpinnings of this flexibility, providing researchers and drug developers with a foundational understanding to inform future NNRTI design and optimization.

The Flexible Architecture of Rilpivirine

The chemical structure of Rilpivirine, 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, possesses several rotatable bonds that are central to its conformational freedom.[1] These bonds allow the molecule to adopt a "horseshoe" or "U-shaped" conformation within the binding pocket of HIV-1 RT. The key regions of flexibility are the torsional angles around the amine linkers connecting the central pyrimidine (B1678525) ring to the two aryl "wings".[6]

The cyanovinyl group on one of the phenyl rings and the cyano group on the other play crucial roles in the molecule's interaction with the binding pocket. The flexibility of these "wings" allows Rilpivirine to reposition and reorient itself to accommodate mutations in the amino acid residues of the binding pocket, thereby preserving its inhibitory activity.[7]

References

- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 4. actascientific.com [actascientific.com]

- 5. [RILPIVIRINE -- a novel HIV-1 non-nucleoside reverse transcriptase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rilpivirine Hydrochloride HPLC Analytical Method Development

This document provides detailed application notes and protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Rilpivirine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key antiretroviral drug for the treatment of HIV-1 infections.[1][2] As a diarylpyrimidine derivative, it effectively blocks the replication of the HIV virus.[1][3] Accurate and reliable analytical methods are crucial for the quality control of Rilpivirine hydrochloride in bulk drug and pharmaceutical dosage forms. This document outlines a stability-indicating Reverse Phase HPLC (RP-HPLC) method that can be used for the quantification of Rilpivirine and the determination of its related substances and degradation products.

HPLC Method Parameters

A variety of HPLC methods have been developed for the analysis of Rilpivirine hydrochloride. The following table summarizes the chromatographic conditions from several reported methods, providing a comparative overview.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)[4] | Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm)[5] | Geminiphenomenex C18 (250x4.6) mm, 5µ[1] | Inertsil ODS (150 × 4.6 mm, 3.5 μ)[6] | Hypersil BDS C18, 250 X 4.6 mm, 5µ[7][8] |

| Mobile Phase | Buffer : Acetonitrile (20:80) (Buffer: 10 mM Sodium Dihydrogen Phosphate, pH 3.0 with ortho-phosphoric acid)[4] | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.3) : Triethylamine (58.72 : 41.23 : 0.05 v/v)[5] | Gradient Elution: Mobile Phase A: 15mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4), Mobile Phase B: Methanol[1] | Acetonitrile and 5 mM Ammonium Formate[6] | Ammonium Acetate Buffer (pH 6.0) : Acetonitrile (55:45)[7] |

| Flow Rate | 1 mL/min[4] | 1.7 mL/min[5] | Not Specified | 1 mL/min[6] | 1.2 mL/min[7][8] |

| Detection Wavelength | 304 nm[4] | 270 nm[5] | 290 nm[1] | 231 nm[6] | 300 nm[7][8] |

| Injection Volume | 20 µl[4] | 20 µL[5] | Not Specified | Not Specified | Not Specified |

| Column Temperature | 30℃[4] | Ambient | Not Specified | Room Temperature[6] | Not Specified |

Experimental Protocols

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solution Preparation

-

Accurately weigh 27.5 mg of Rilpivirine hydrochloride API (equivalent to 25 mg of Rilpivirine) and transfer it into a 100 mL volumetric flask.[9]

-

Add approximately 70 mL of diluent (e.g., a mixture of the mobile phase components) and sonicate for 10-20 minutes to dissolve the powder.[8][9]

-

Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

-

Further dilute this stock solution as required to prepare working standard solutions of desired concentrations. For example, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute with the diluent to obtain a concentration of 25 ppm.[9]

3.1.2. Sample (Tablet) Solution Preparation

-

Weigh and powder 10 tablets to determine the average tablet weight.[4]

-

Accurately weigh a quantity of the tablet powder equivalent to 25 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[9]

-

Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[9]

-

Cool the solution to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.[6]

HPLC Method Validation Protocol

The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][8] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

3.2.1. Specificity

To assess the specificity of the method, forced degradation studies are performed to ensure that the drug peak is resolved from any potential degradation products or excipients.[1]

-

Acid Degradation: Treat the drug substance with 0.3 N hydrochloric acid at room temperature for 24 hours.[5] Neutralize the solution before analysis.

-

Base Degradation: Subject the drug substance to basic conditions.

-

Oxidative Degradation: Expose the drug substance to an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Photolytic Degradation: Expose the drug substance to UV light.

Analyze the stressed samples using the developed HPLC method. The peak purity of the Rilpivirine peak should be checked using a PDA detector to confirm that no co-eluting peaks are present.

3.2.2. Linearity

Prepare a series of at least five concentrations of the Rilpivirine standard solution over a specified range (e.g., 12.5-62.5 μg/mL).[7] Inject each concentration in triplicate and plot a calibration curve of the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1.000.[9]

3.2.3. Accuracy (Recovery)

The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4] The percentage recovery of the added standard is then calculated. The recovery should typically be within 98.0% to 102.0%.[9]

3.2.4. Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas should be less than 2%.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD between the results from different days should be within acceptable limits.

3.2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. They can be calculated using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

3.2.6. Robustness

The robustness of the method is evaluated by intentionally introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), detection wavelength (±2 nm), and the percentage of organic solvent in the mobile phase (±2%).[2] The system suitability parameters should remain within the acceptance criteria for each variation.

Data Presentation

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0[8] |

| Theoretical Plates | Not less than 3000[8] |

| % RSD of replicate injections | Not more than 2.0% |

Method Validation Summary

| Parameter | Observed Value | Acceptance Criteria |

| Linearity (r²) | > 0.999[7][8] | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0%[9] | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0%[2] | ≤ 2.0% |

| LOD (µg/ml) | 0.05 - 2.35[2][4] | Reportable |

| LOQ (µg/ml) | 0.15 - 7.13[2][4] | Reportable |

Forced Degradation Study Results

| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Conclusion |

| Acid Hydrolysis | Reportable | < | Pass | |

| Base Hydrolysis | Reportable | < | Pass | |

| Oxidative | Reportable | < | Pass | |

| Thermal | Reportable | < | Pass | |

| Photolytic | Reportable | < | Pass |

Visualizations

Caption: Experimental workflow for Rilpivirine HCl analysis by HPLC.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. ijpbs.com [ijpbs.com]

- 2. jgtps.com [jgtps.com]

- 3. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 4. abcpsangli.edu.in [abcpsangli.edu.in]

- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

- 9. ijisrt.com [ijisrt.com]

Validated RP-HPLC Method for the Quantification of Rilpivirine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Rilpivirine (B1684574) in bulk drug and pharmaceutical dosage forms. The protocols outlined below are based on established and validated methodologies, ensuring reliability and reproducibility for quality control and research purposes.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate and precise quantification of Rilpivirine is crucial for ensuring the quality, efficacy, and safety of the final drug product. This application note details a robust RP-HPLC method that has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of Rilpivirine. The following tables summarize the key parameters from several validated methods, offering flexibility for laboratory-specific instrumentation and requirements.

Table 1: Summary of RP-HPLC Chromatographic Conditions for Rilpivirine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)[1] | Waters C8 (4.6 x 250 mm, 5 µm)[4] | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm) | ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm)[5] |

| Mobile Phase | Buffer:ACN (20:80) (Buffer: 10 mM Sodium Dihydrogen Phosphate, pH 3.0 with ortho-phosphoric acid)[1] | Acetonitrile (B52724):Phosphate buffer (60:40) (pH 3.5)[4] | ACN:Acetate buffer (pH 4.0) (65:35 v/v) | Acetate Buffer:Methanol:Acetonitrile (60:30:10 v/v/v) (pH 4.5)[5] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min | 1.5 mL/min[5] |

| Detection Wavelength | 304 nm[1] | 282 nm[4] | 260 nm | 258 nm[5] |

| Column Temperature | 30°C[1] | Not Specified | Not Specified | 30°C[5] |

| Injection Volume | Not Specified | 10 µL[4] | Not Specified | 12 µL[5] |

| Run Time | Not Specified | 6 min[4] | Not Specified | 5 min[5] |

| Retention Time | Not Specified | 2.75 min[4] | Not Specified | 2.29 min[5] |

Method Validation Summary

The RP-HPLC method for Rilpivirine has been thoroughly validated as per ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

Table 2: Summary of Method Validation Parameters for Rilpivirine Analysis

| Validation Parameter | Result |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of Rilpivirine.[1][5] |

| Linearity (Concentration Range) | 5-25 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.999[6] |

| Accuracy (% Recovery) | 98.0% to 102.0%[5] |

| Precision (% RSD) | < 2.0%[3][5] |

| Limit of Detection (LOD) | 2.35 µg/mL[1] |

| Limit of Quantification (LOQ) | 7.13 µg/mL[1] |

| Robustness | The method is unaffected by small, deliberate variations in chromatographic conditions.[5] |

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of solutions and the execution of the RP-HPLC analysis for Rilpivirine.

Preparation of Mobile Phase (Example based on Method 1)

-

Buffer Preparation (10 mM Sodium Dihydrogen Phosphate, pH 3.0): Dissolve 1.2 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid.[1]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 20:80 (v/v).

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.[2]

Preparation of Standard Stock Solution

-

Accurately weigh about 50 mg of Rilpivirine working standard and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of the diluent (mobile phase can be used as a diluent) and sonicate to dissolve the standard completely.[2]

-

Make up the volume to 100 mL with the diluent and mix well. This yields a concentration of 500 µg/mL.

Preparation of Standard Working Solution

-

Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.[2]

-

Dilute to the mark with the diluent and mix thoroughly. This yields a concentration of 25 µg/mL.[2]

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.[2]

Preparation of Sample Solution (from Tablets)

-

Weigh and powder not fewer than 10 Rilpivirine tablets to get a uniform powder.

-

Accurately weigh a quantity of the powder equivalent to 25 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[5]

-

Add about 30 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of Rilpivirine.[5]

-

Make up the volume to 100 mL with the diluent and mix thoroughly.

-

Pipette 5 mL of the above solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This gives a final concentration of 25 µg/mL.[5]

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution five times and check for system suitability parameters. The %RSD for the peak areas should be less than 2.0.[5]

-

Inject the sample solution in duplicate.

-

Calculate the amount of Rilpivirine in the sample using the peak areas obtained from the standard and sample chromatograms.

System Suitability

System suitability tests are an integral part of the analytical method to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[2] |

| Theoretical Plates | ≥ 3000[2] |

| % RSD of Peak Areas (for replicate injections) | ≤ 2.0%[5] |

Visualizations

The following diagrams illustrate the workflow of the RP-HPLC method validation and the logical relationship between the validation parameters.

References

Application Note: Quantification of Rilpivirine in Cell Lysates by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574), in cell lysates. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The method is suitable for researchers in pharmacology, virology, and drug development for applications such as in vitro drug metabolism studies, cellular uptake and accumulation assays, and mechanism of action investigations.

Introduction

Rilpivirine is a key antiretroviral drug used in the treatment of HIV-1 infection.[1] Understanding its cellular pharmacology, including uptake, metabolism, and intracellular concentration, is crucial for optimizing therapeutic strategies and developing new drug formulations. A reliable and sensitive analytical method is therefore essential for the accurate quantification of Rilpivirine in cellular matrices. This document provides a detailed protocol for the determination of Rilpivirine in cell lysates using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Workflow

Caption: Experimental workflow for Rilpivirine quantification in cell lysates.

Detailed Experimental Protocol

Materials and Reagents

-

Rilpivirine reference standard

-

Rilpivirine-d6 (or other suitable isotopic internal standard)[2]

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water[3][4]

-

LC-MS grade formic acid or ammonium (B1175870) acetate[5][6]

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

Preparation of Stock Solutions and Standards

-

Rilpivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rilpivirine in methanol or acetonitrile.[4][6][7]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Rilpivirine-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.[7]

-

Internal Standard Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[5]

Sample Preparation (Cell Lysates)

-

Cell Harvesting: After experimental treatment, wash the cultured cells twice with ice-cold PBS.

-

Cell Pellet Collection: Harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet. Accurately count the number of cells.

-

Cell Lysis: Resuspend the cell pellet in a known volume of purified water or a suitable lysis buffer. Lyse the cells using methods such as sonication on ice or multiple freeze-thaw cycles.

-

Protein Precipitation: To 50 µL of cell lysate, add 150 µL of the internal standard spiking solution (acetonitrile containing 50 ng/mL Rilpivirine-d6).[8] This results in a 1:3 ratio of lysate to acetonitrile.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |